N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide is a synthetic compound that belongs to the class of enamides, which are characterized by the presence of an amide group adjacent to an alkene. This compound features a benzothiazole moiety, which is a fused ring system that contributes to its chemical properties and potential biological activity. The compound's structure suggests it may have applications in medicinal chemistry, particularly as a lead compound for drug development.
This compound can be synthesized through various organic chemistry methods, including cycloaddition reactions and other synthetic pathways involving enamides. Research articles and patents provide insights into its synthesis and potential applications, highlighting its significance in the field of organic chemistry and pharmacology .
N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide can be classified as:
The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide can be approached through several methods:
The molecular formula for N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide is CHNS. Its structure consists of:
Key structural data include:
N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide can undergo several chemical reactions:
The mechanism of action for N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to characterize these properties.
N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide has potential applications in:
The compound N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide (CAS: 2361642-40-0) possesses a molecular formula of C₁₄H₁₄N₂OS and a molecular weight of 258.34 g/mol. Its structure comprises three distinct pharmacophoric elements:
The systematic naming follows IUPAC conventions: the parent benzothiazole is substituted at the C2 position by a methylene bridge (-CH₂-), which is further functionalized by an N-cyclopropylprop-2-enamide group. This nomenclature precisely defines atomic connectivity while reflecting the hierarchical organization of functional domains [5].
Table 1: Structural Identifiers of N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide
Property | Value |
---|---|
Systematic IUPAC Name | N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
CAS Registry Number | 2361642-40-0 |
Molecular Formula | C₁₄H₁₄N₂OS |
Molecular Weight | 258.34 g/mol |
InChI Key | UIQVVKYYEHVSIZ-UHFFFAOYSA-N |
SMILES | C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |
Benzothiazole derivatives have evolved from industrial applications (e.g., vulcanization accelerators, dyes) to clinically validated pharmacophores. Notable milestones include the FDA approval of riluzole (benzothiazole-2-amine) for amyotrophic lateral sclerosis and the development of Pittsburgh Compound B for Alzheimer's disease imaging. The structural diversification of benzothiazoles accelerated in the 2010s, focusing on C2-substituted variants to optimize pharmacological properties. N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide represents a contemporary iteration within this chemical lineage, specifically engineered to combine the benzothiazole's target affinity with the cyclopropyl group's metabolic resistance and the acrylamide's electrophilic reactivity [2] [6] [7]. This compound epitomizes the "privileged structure" paradigm, wherein molecular scaffolds with intrinsic polypharmacology are systematically optimized for specific therapeutic applications [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1